5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone

Description

Basic Molecular Properties and Chemical Identity

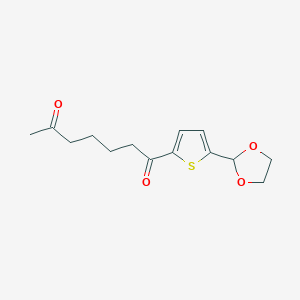

The compound 5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone possesses the molecular formula C14H18O4S and exhibits a molecular weight of 282.36 grams per mole. The Chemical Abstracts Service registry number for this compound is 898772-68-4, which serves as its unique chemical identifier. The systematic nomenclature for this molecule includes alternative designations such as 1,6-Heptanedione, 1-[5-(1,3-dioxolan-2-yl)-2-thienyl]- and 1-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)heptane-1,6-dione.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern as O=C(C1=CC=C(C2OCCO2)S1)CCCCC(C)=O. This notation clearly illustrates the presence of multiple functional groups and the overall molecular architecture. The compound exhibits predicted physical properties including a boiling point of 486.2±45.0 degrees Celsius and a density of 1.198±0.06 grams per cubic centimeter.

Functional Group Identification and Distribution

The molecular structure of this compound incorporates several distinct functional groups that contribute to its overall chemical behavior and reactivity patterns. The thiophene ring system constitutes the primary aromatic component, providing a five-membered heterocyclic structure containing one sulfur atom. This aromatic system is characterized by its electron-rich nature and ability to participate in electrophilic aromatic substitution reactions.

The dioxolane moiety represents a five-membered ring containing two oxygen atoms in a 1,3-relationship. This structural feature is formed through the cyclization of ethylene glycol with carbonyl compounds, creating a stable acetal linkage that can serve as a protecting group for carbonyl functionalities. The presence of this dioxolane ring significantly influences the compound's solubility characteristics and reactivity profile.

Two ketone functional groups are present within the molecular structure, positioned at strategic locations that create a heptanedione framework. These carbonyl functionalities exhibit characteristic chemical reactivity patterns, including nucleophilic addition reactions and participation in condensation processes. The spatial arrangement of these ketone groups allows for potential intramolecular interactions and conformational preferences.

Structural Relationships and Molecular Framework

The overall molecular architecture demonstrates a sophisticated arrangement where the thiophene ring serves as a central connecting unit between the dioxolane protecting group and the extended aliphatic chain containing the ketone functionalities. This structural arrangement creates opportunities for various intermolecular interactions and potential biological activities. The compound's structure suggests potential for solubility in polar solvents due to the dioxolane moiety, while the thiophene group may impart aromatic characteristics and contribute to electronic properties.

The heptanedione nature of the compound, featuring two carbonyl functional groups, enables participation in various chemical reactions including condensation and nucleophilic addition processes. The unique combination of functional groups and structural elements positions this molecule as a versatile compound in organic synthesis applications and potential pharmaceutical developments.

Properties

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]heptane-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4S/c1-10(15)4-2-3-5-11(16)12-6-7-13(19-12)14-17-8-9-18-14/h6-7,14H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVQMXVTVQANEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641902 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptane-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-68-4 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1,6-heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptane-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the 1,3-Dioxolane Ring (Acetalization)

The 1,3-dioxolane ring is typically formed by acetalization of an aldehyde or ketone with ethylene glycol under acid catalysis. This step protects the carbonyl group during subsequent reactions and stabilizes the intermediate.

- Reaction conditions:

- Acid catalyst (e.g., p-toluenesulfonic acid)

- Removal of water to drive equilibrium toward acetal formation

- Solvent such as toluene or benzene with Dean-Stark apparatus for azeotropic water removal

This step is crucial for introducing the dioxolane moiety on the thiophene ring, typically starting from a 5-formyl-2-thiophenecarboxaldehyde or related aldehyde precursor.

Synthesis of the Thiophene Ketone Intermediate

The ketone side chain (5-oxohexyl ketone) can be introduced via several classical ketone synthesis methods:

Claisen–Schmidt Condensation followed by Michael Addition:

A one-pot synthesis method reported for related 1,5-diketones involves the base-catalyzed condensation of aryl ketones with aldehydes, followed by Michael addition to form 1,5-diketones. This method is transition-metal-free, uses mild bases such as KOH or NaOH, and proceeds efficiently in ethanol or other solvents at reflux temperatures.Acylation Reactions:

Friedel-Crafts acylation of the thiophene ring with appropriate acyl chlorides or anhydrides in the presence of Lewis acids (e.g., AlCl3) can introduce the ketone functionality directly onto the thiophene ring.Grignard Reagent Reactions:

Reaction of acyl chlorides with dialkylcadmium reagents or Grignard reagents followed by hydrolysis can yield ketones with defined side chains.

Coupling of the Dioxolane-Substituted Thiophene with the Ketoalkyl Chain

The final step involves linking the dioxolane-substituted thiophene to the 5-oxohexyl ketone moiety. This can be achieved by:

Nucleophilic addition or substitution reactions where the thiophene ring bearing the dioxolane group reacts with a ketoalkyl halide or equivalent electrophile.

Michael addition reactions where the enol or enolate of a ketone adds to an α,β-unsaturated system derived from the thiophene derivative.

Detailed Reaction Conditions and Yield Optimization

A representative procedure adapted from the synthesis of related 1,5-diketones is summarized below:

| Step | Reagents and Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Dissolve thiophene derivative (e.g., 5-(1,3-dioxolan-2-yl)thiophen-2-yl ketone) in anhydrous ethanol; add aqueous KOH (1 equiv) | 0 °C for 15 min | 0.25 h | — | Enol formation step |

| 2 | Add aldehyde or ketoalkyl compound | Room temperature (rt) | 1 h | — | Claisen–Schmidt condensation |

| 3 | Add second ketone equivalent for Michael addition | rt or reflux (100 °C) | 1–7 h | 37–62% (varies with conditions) | Michael addition to form 1,5-diketone |

| 4 | Workup: Acidify, extract with ethyl acetate, dry, concentrate | — | — | — | Purification by flash chromatography |

- Effect of base equivalents: Increasing KOH from 1 to 2 equiv slightly improves yields but may reduce yield if reaction time is too short.

- Solvent effects: Ethanol and methanol are common solvents; reflux conditions significantly improve yield compared to room temperature.

- Reaction time: Extended reflux (3 h) is optimal for higher yields. Shorter times reduce yield.

- Purification: Flash column chromatography using ethyl acetate/hexane mixtures yields pure product.

Industrial and Laboratory Scale Considerations

Industrial synthesis follows similar principles but optimizes reaction scale, solvent recycling, and purification steps like distillation or recrystallization to maximize yield and purity.

Green chemistry aspects: Transition-metal-free methods, minimal base usage, and one-pot protocols reduce environmental impact and cost.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Type | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Acetalization of aldehyde/ketone | Aldehyde/ketone + ethylene glycol + acid catalyst | Acetal formation | Acidic, reflux, water removal | Protects carbonyl, stabilizes intermediate | Requires careful water removal |

| Claisen–Schmidt condensation + Michael addition | Thiophene ketone + aldehyde + base (KOH/NaOH) | Condensation + Michael addition | Ethanol, rt to reflux, 1–7 h | One-pot, metal-free, good yields | Moderate yields, sensitive to base amount |

| Friedel-Crafts acylation | Thiophene + acyl chloride + AlCl3 | Electrophilic aromatic substitution | Anhydrous, inert atmosphere | Direct ketone introduction | Requires Lewis acid, possible side reactions |

| Grignard reagent with acyl chloride | Acyl chloride + dialkylcadmium or Grignard reagent | Nucleophilic addition | Anhydrous, inert atmosphere | Versatile ketone synthesis | Sensitive reagents, moisture sensitive |

Research Findings and Recommendations

The one-pot Claisen–Schmidt/Michael addition method is highly recommended for synthesizing 1,5-diketone derivatives similar to 5-(1,3-dioxolan-2-yl)-2-thienyl 5-oxohexyl ketone due to its operational simplicity, cost-effectiveness, and environmentally friendly profile.

The acetalization step must be carefully controlled to ensure stability of the dioxolane ring during subsequent ketone formation steps.

Reaction monitoring by thin-layer chromatography (TLC) and purification by flash chromatography are essential for isolating pure product.

Industrial scale-up requires optimization of solvent use, reaction time, and purification methods to improve yield and reduce waste.

This comprehensive analysis integrates synthetic organic chemistry principles and recent research to provide a detailed, professional guide to the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ketone group can undergo further oxidation to form carboxylic acids under strong oxidative conditions.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent.

Reduction: NaBH4, LiAlH4.

Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Substituted thienyl derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone exhibit significant antioxidant properties. For instance, derivatives with similar structural motifs have demonstrated high DPPH radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases . The antioxidant activity is often evaluated using methods such as the DPPH assay and reducing power assays.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 88.6% |

| Compound B | 87.7% |

| Compound C | 78.6% |

Antimicrobial Properties

The compound has shown promising results in antimicrobial activity against various bacterial strains. In vitro studies have been conducted to evaluate its effectiveness against pathogens that pose a risk in clinical settings. The minimum inhibitory concentration (MIC) assays reveal that certain derivatives exhibit moderate antibacterial activities, indicating their potential as lead compounds in the development of new antibiotics .

Synthetic Intermediates

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and cycloadditions, which are essential in creating diverse chemical entities for pharmaceutical applications .

Reaction Mechanisms

The compound's reactivity is attributed to the presence of both carbonyl and dioxolane functionalities, facilitating reactions such as Michael additions and aldol condensations. Such reactions are crucial for synthesizing larger heterocyclic compounds that can be used in drug development.

Case Study: Antioxidant Evaluation

A study focusing on a series of dioxolane derivatives found that introducing thienyl groups significantly enhanced the antioxidant capacity compared to their non-thienyl counterparts. The introduction of electron-donating groups was noted to improve radical scavenging activity, making these compounds suitable candidates for further development as therapeutic agents against oxidative stress .

Case Study: Antimicrobial Activity

In another investigation, a set of synthesized compounds based on the structure of this compound was evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at specific positions on the thienyl ring led to enhanced antimicrobial efficacy, suggesting a structure-activity relationship that could guide future research .

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone involves interactions with various molecular targets depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations .

Comparison with Similar Compounds

Key Observations :

- Chain Length and Functional Groups: The 5-oxohexyl and 4-oxopentyl derivatives contain terminal ketones, making them reactive toward nucleophiles.

- Steric and Electronic Effects : The cyclopropyl group introduces steric hindrance and ring strain, which may alter reaction kinetics compared to linear alkyl chains .

- Acetal Protection : The 1,3-dioxolane group stabilizes the carbonyl moiety, a strategy also employed in biomass-derived furans (e.g., HMF acetalization to DFM) .

Commercial Availability and Stability

- Discontinued Products : Several analogues, including the 5-oxohexyl ketone, are listed as discontinued , likely due to niche demand or synthesis challenges (e.g., purification of polyfunctionalized thiophenes).

- Purity and Storage : The 4-oxopentyl derivative is available at 97% purity but requires storage at low temperatures to prevent degradation .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-thienyl 5-oxohexyl ketone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of thienyl derivatives with dioxolane moieties, utilizing various catalysts and solvents to optimize yield and purity. The synthetic routes often employ established methodologies for creating dioxolane structures, which are known for their versatility in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing dioxolane structures. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, compounds with similar structural motifs showed IC50 values ranging from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF-7 cell lines, indicating potent antitumor activity compared to standard drugs like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of dioxolane derivatives have also been explored extensively. Studies indicate that compounds featuring the dioxolane structure exhibit significant antibacterial and antifungal activities. For instance, a series of synthesized dioxolanes demonstrated excellent antifungal activity against Candida albicans and notable antibacterial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa .

The mechanisms underlying the biological activities of this compound are multifaceted:

- EGFR Inhibition : Some derivatives inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer progression.

- Apoptosis Induction : The compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .

- Cell Cycle Arrest : Certain studies have indicated that these compounds can cause cell cycle arrest at various phases, further contributing to their anticancer effects.

Study on Anticancer Properties

In a controlled study assessing the anticancer properties of various dioxolane derivatives, researchers found that specific modifications to the dioxolane ring significantly enhanced cytotoxicity against cancer cell lines. The study employed SRB assays to evaluate cell viability post-treatment with the compounds .

Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of synthesized dioxolanes against a range of bacterial strains. The results demonstrated that many derivatives exhibited minimum inhibitory concentrations (MICs) below clinically relevant thresholds for effective treatment .

Q & A

Q. Basic Research Focus

- NMR : The ketone carbonyl (δ ~200–210 ppm in NMR) is absent in etherified byproducts, which instead show ether oxygen signals (δ ~60–70 ppm). The thienyl protons (δ 6.5–7.5 ppm in NMR) remain distinct .

- IR : The ketone C=O stretch (~1700 cm) is a key marker. Etherified products lack this peak but show C-O-C stretches (~1100 cm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 298 for the target vs. m/z 284 for an ether derivative) confirm structural differences .

How does the dioxolane group influence the reactivity of the ketone moiety in catalytic hydrogenation?

Q. Advanced Research Focus

- The dioxolane ring stabilizes adjacent electron-withdrawing groups, reducing ketone reactivity. Compare hydrogenation outcomes using:

- Pd/C : Selective reduction of the ketone to a secondary alcohol, leaving the dioxolane intact.

- PtO : Over-reduction of the dioxolane (ring-opening) under high-pressure H .

- Monitor reaction progress via NMR to detect intermediates (e.g., hemiacetal formation during ring-opening) .

What computational methods predict the stability of this compound in polar solvents?

Q. Advanced Research Focus

- Perform MD simulations (e.g., GROMACS) with explicit solvent models (e.g., water, DMSO) to assess hydrogen bonding between the dioxolane oxygen and solvent .

- Calculate solvation free energy (ΔG) using COSMO-RS to predict solubility trends. Polar aprotic solvents (e.g., acetone) stabilize the compound better than protic solvents (e.g., ethanol) .

How does steric hindrance from the thienyl group affect nucleophilic addition to the ketone?

Q. Basic Research Focus

- Compare reaction rates with Grignard reagents (e.g., MeMgBr) in THF. The bulky thienyl group slows nucleophilic attack, requiring elevated temperatures (40–60°C) for completion .

- Use kinetic studies (e.g., pseudo-first-order analysis) to quantify steric effects. Steric parameters (e.g., A-values) for the thienyl substituent correlate with reduced reaction rates .

What chromatographic methods achieve high-purity isolation of the target compound?

Q. Basic Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.